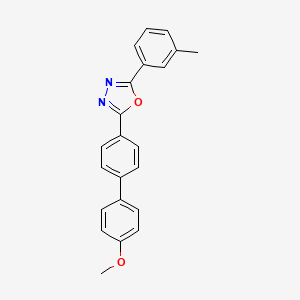
2-(4'-methoxy-4-biphenylyl)-5-(3-methylphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4'-methoxy-4-biphenylyl)-5-(3-methylphenyl)-1,3,4-oxadiazole, commonly known as PBD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PBD is a heterocyclic compound that contains an oxadiazole ring, which is known for its ability to form stable complexes with metal ions. In
Mechanism of Action
The mechanism of action of PBD is not fully understood. However, it is believed that PBD forms stable complexes with metal ions, which can lead to changes in the conformation and activity of proteins and enzymes that are involved in metal ion homeostasis. This can result in changes in cellular processes and signaling pathways.
Biochemical and Physiological Effects
PBD has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that PBD can inhibit the activity of copper-dependent enzymes, such as tyrosinase and dopamine beta-hydroxylase. PBD has also been shown to induce apoptosis in cancer cells by disrupting metal ion homeostasis. In addition, PBD has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of PBD is its ability to form stable complexes with metal ions, which makes it a useful tool in the detection and quantification of metal ions in biological and environmental samples. However, PBD has some limitations for lab experiments. PBD is not soluble in water, which can make it difficult to work with in aqueous environments. Additionally, PBD can be toxic to cells at high concentrations, which can limit its use in cell-based assays.
Future Directions
There are several future directions for the research and development of PBD. One area of interest is the development of PBD-based fluorescent probes for the detection of other metal ions, such as zinc and iron. Additionally, there is interest in exploring the potential of PBD as a therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders. Finally, there is a need for further research to understand the mechanism of action of PBD and its effects on cellular processes and signaling pathways.
Conclusion
In conclusion, 2-(4'-methoxy-4-biphenylyl)-5-(3-methylphenyl)-1,3,4-oxadiazole (PBD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PBD has been used in the development of fluorescent probes for the detection of metal ions in living cells and tissues, as well as in the development of sensors for the detection of metal ions in environmental samples. PBD has a variety of biochemical and physiological effects, including the inhibition of copper-dependent enzymes, induction of apoptosis in cancer cells, and anti-inflammatory and antioxidant properties. While PBD has some limitations for lab experiments, there are several future directions for the research and development of PBD, including the development of PBD-based fluorescent probes for the detection of other metal ions and exploring the potential of PBD as a therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders.
Synthesis Methods
The synthesis of PBD involves the reaction of 4-methoxybenzohydrazide and 2-bromo-4'-methoxybiphenyl in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate compound, which is then reacted with 3-methylphenylboronic acid in the presence of a palladium catalyst to yield PBD.
Scientific Research Applications
PBD has been widely used in scientific research due to its ability to form stable complexes with metal ions. This property makes PBD a useful tool in the detection and quantification of metal ions in biological samples. PBD has been used in the development of fluorescent probes for the detection of copper ions in living cells and tissues. Additionally, PBD has been used in the development of sensors for the detection of metal ions in environmental samples.
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)phenyl]-5-(3-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-4-3-5-19(14-15)22-24-23-21(26-22)18-8-6-16(7-9-18)17-10-12-20(25-2)13-11-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOAJUDDBUCDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

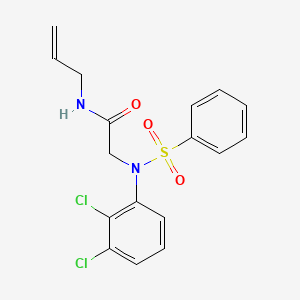
![1-ethyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine](/img/structure/B5228318.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine](/img/structure/B5228325.png)
![2-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5228328.png)
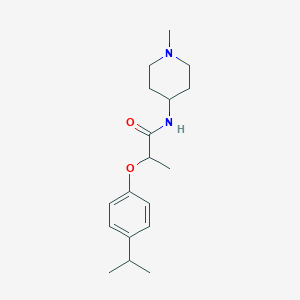
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5228344.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5228353.png)
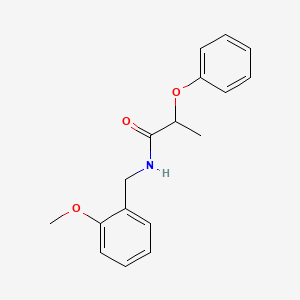
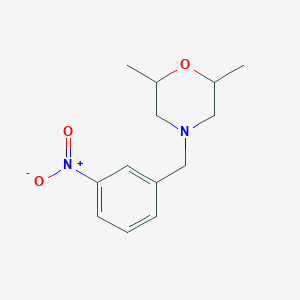
![2-(1,3-benzothiazol-2-yl)-4-[1-(4-morpholinyl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5228364.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5228378.png)
![4-bromo-2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5228386.png)
![N,N-diethyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5228389.png)
![[1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5228416.png)